sodium 3-hydroxy-4-[(E)-(1-hydroxy-2-naphthyl)diazenyl]-1-naphthalenesulfonate

Catalog No.
S885192
CAS No.
3564-14-5
M.F
C20H14N2NaO5S
M. Wt
417.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium 3-hydroxy-4-[(E)-(1-hydroxy-2-naphthyl)diaz...

CAS Number

3564-14-5

Product Name

sodium 3-hydroxy-4-[(E)-(1-hydroxy-2-naphthyl)diazenyl]-1-naphthalenesulfonate

IUPAC Name

sodium 3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate

Molecular Formula

C20H14N2NaO5S

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C20H14N2O5S.Na/c23-17-11-18(28(25,26)27)14-7-3-4-8-15(14)19(17)22-21-16-10-9-12-5-1-2-6-13(12)20(16)24;/h1-11,23-24H,(H,25,26,27);

InChI Key

WTEXMTSCHUTBIF-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O.[Na]

The exact mass of the compound Eriochrome Blue Black B is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium 3-hydroxy-4-[(E)-(1-hydroxy-2-naphthyl)diazenyl]-1-naphthalenesulfonate (CAS 3564-14-5), commonly known as Eriochrome Blue Black B (EBBB) or Mordant Black 3, is a mono-azo dye and high-performance metallochromic indicator. While traditionally procured for its high sensitivity in complexometric titrations of alkaline earth metals, its structural properties—specifically the absence of the nitro group found in closely related analogs—impart unique electrochemical behavior. This allows EBBB to be utilized not only as an analytical reagent but also as an electropolymerizable monomer capable of forming highly stable, conductive poly(EBBB) films for advanced catalyst supports in energy applications [1]. Its dual utility makes it a critical material for both precision analytical laboratories and electrochemical engineering workflows [2].

Substituting Eriochrome Blue Black B with the more ubiquitous Eriochrome Black T (EBT) or generic di-azo dyes severely compromises both analytical precision and processability. In complexometric workflows, EBT struggles to differentiate calcium end-points in magnesium-rich matrices, leading to overlapping color transitions and quantification errors, whereas EBBB provides a sharp, interference-free chromatic shift [1]. In electrochemical and environmental applications, substitution with di-azo dyes like Naphthol Blue Black results in drastically reduced degradation kinetics and poor electropolymerization stability. The specific mono-azo structure of EBBB enables the formation of a highly durable poly(EBBB) matrix that outperforms generic conductive polymers in anchoring metallic nanoparticles, preventing catalyst leaching in harsh, methanol-rich fuel cell environments [2].

Superior Anchoring Matrix for PtNi Nanoparticles in Direct Methanol Fuel Cells

When utilized as an electropolymerizable monomer, Eriochrome Blue Black B forms a stable poly(EBBB) film on multi-walled carbon nanotubes (MWCNTs). This poly(EBBB) layer serves as a highly robust substrate for pulse-electrodeposited PtNi nanoparticles. The resulting PtNi/poly(EBBB)/MWCNT composite exhibits exceptional electrocatalytic activity and durability for methanol oxidation, significantly outperforming conventional bare MWCNT-supported catalysts in terms of methanol tolerance and resistance to CO poisoning during extended fuel cell operation [1].

Evidence DimensionElectrocatalytic durability and methanol oxidation tolerance
Target Compound DataPoly(EBBB)-modified MWCNTs (highly stable PtNi anchoring, sustained oxidation current)
Comparator Or BaselineBare MWCNTs (rapid degradation and CO poisoning)
Quantified DifferenceSignificant enhancement in long-term catalytic stability and methanol tolerance
ConditionsPulse-electrodeposited PtNi nanoparticles on polymer/MWCNT substrate in methanol oxidation reaction (MOR)

Procurement of EBBB as a precursor for conductive polymer films enables the fabrication of highly durable, poison-resistant anodes for next-generation direct methanol fuel cells.

Accelerated Catalytic Degradation Kinetics vs. Di-Azo Dyes

The structural profile of Eriochrome Blue Black B (a mono-azo dye) allows for highly efficient catalytic cleavage compared to structurally related di-azo dyes. In a comparative degradation study utilizing a [H3PMo12O40-chitosan] hybrid catalyst with H2O2 as the oxidant, EBBB achieved 70% decolorization within 30 minutes. Under identical experimental conditions, Naphthol Blue Black (a di-azo dye) reached only 15% removal. This accelerated degradation profile demonstrates EBBB's superior processability and lower environmental persistence in industrial effluent treatments [1].

Evidence DimensionCatalytic decolorization/degradation rate
Target Compound Data70% removal within 30 minutes (Eriochrome Blue Black B)
Comparator Or Baseline15% removal within 30 minutes (Naphthol Blue Black)
Quantified Difference4.6-fold increase in degradation efficiency
Conditions[H3PMo12O40-chitosan] hybrid catalyst, H2O2 oxidant, 30 minutes reaction time

For industrial textile or indicator applications, selecting EBBB ensures significantly lower wastewater treatment costs and faster environmental remediation compared to di-azo alternatives.

Enhanced Visual End-Point Clarity for Calcium Titrations

In the complexometric titration of calcium, the presence of magnesium often obscures the end-point when using standard indicators like Eriochrome Black T (EBT). Eriochrome Blue Black B, lacking the nitro group of EBT, provides a sharper, more distinct color transition (from pink/red to true blue) upon EDTA chelation. Tristimulus colorimetry and optical concentration studies confirm that EBBB maintains high visual clarity and precise end-point detection for calcium even in mixed alkaline earth metal matrices, preventing the spectral overlap commonly associated with generic indicators [1].

Evidence DimensionEnd-point visual clarity and spectral overlap
Target Compound DataEriochrome Blue Black B (sharp pink-to-blue transition, minimal Mg interference)
Comparator Or BaselineEriochrome Black T (poor end-point clarity in Ca/Mg mixtures)
Quantified DifferenceSuperior chromatic transition definition in the presence of competing magnesium ions
ConditionsEDTA complexometric titration of calcium in alkaline buffer

Analytical laboratories must procure EBBB to ensure reproducible, high-accuracy calcium hardness determinations in complex water samples where standard EBT fails.

Precursor for High-Performance Fuel Cell Anodes

Leveraging its ability to form stable poly(EBBB) films, this compound is the right choice for fabricating advanced electrocatalyst supports. It is specifically recommended for anchoring PtNi or PtCu nanoparticles on carbon nanotubes, yielding highly durable, methanol-tolerant anodes for direct methanol fuel cells (DMFCs) [1].

Model Substrate for Hybrid Catalyst Degradation Assays

Due to its rapid and quantifiable mono-azo cleavage kinetics, EBBB serves as an excellent benchmark compound for evaluating the efficiency of novel wastewater remediation catalysts, such as polyoxometalate-chitosan hybrids, where it demonstrates significantly faster degradation than di-azo alternatives [2].

High-Precision Calcium Hardness Testing

EBBB is the preferred metallochromic indicator for complexometric EDTA titrations of calcium in environmental and industrial water samples. Its distinct color transition prevents the end-point blurring typically caused by magnesium interference, making it superior to Eriochrome Black T for specific calcium assays [3].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

417.05211201 Da

Monoisotopic Mass

417.05211201 Da

Heavy Atom Count

29

UNII

A4JAD3Y6ZQ

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3564-14-5

General Manufacturing Information

1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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